5-Hydroxyisourate

Description

Structure

3D Structure

Properties

CAS No. |

6960-30-1 |

|---|---|

Molecular Formula |

C5H4N4O4 |

Molecular Weight |

184.11 g/mol |

IUPAC Name |

5-hydroxy-3,7-dihydropurine-2,6,8-trione |

InChI |

InChI=1S/C5H4N4O4/c10-2-5(13)1(6-3(11)8-2)7-4(12)9-5/h13H,(H3,6,7,8,9,10,11,12) |

InChI Key |

LTQYPAVLAYVKTK-UHFFFAOYSA-N |

SMILES |

C12=NC(=O)NC1(C(=O)NC(=O)N2)O |

Canonical SMILES |

C12=NC(=O)NC1(C(=O)NC(=O)N2)O |

Other CAS No. |

6960-30-1 |

Synonyms |

5-hydroxyisourate |

Origin of Product |

United States |

Foundational & Exploratory

what is the biochemical pathway of 5-Hydroxyisourate formation

An In-depth Technical Guide on the Biochemical Pathway of 5-Hydroxyisourate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of this compound (5-HIU), a critical step in the purine degradation pathway in many organisms. The central focus is the enzymatic conversion of uric acid, the role of the key enzyme urate oxidase, and the subsequent fate of the unstable 5-HIU intermediate. This document includes quantitative kinetic and physiological data, detailed experimental methodologies, and a visual representation of the pathway.

Pathway Overview

The formation of this compound is the initial and rate-limiting step in uricolysis, the pathway for degrading uric acid.[1] This reaction is catalyzed by the peroxisomal enzyme urate oxidase (EC 1.7.3.3), also known as uricase.[1][2] The enzyme facilitates the oxidation of uric acid by molecular oxygen.[2] This process is notable for being cofactor-independent, meaning it does not require a metal ion or organic cofactor for its catalytic activity.[2][3]

The overall reaction is as follows: Uric Acid + O₂ + H₂O → this compound + H₂O₂ [4]

In this reaction, urate oxidase catalyzes the oxidative opening of the purine ring of uric acid to produce the unstable intermediate this compound and hydrogen peroxide.[2][4] 5-HIU is a transient compound that spontaneously or enzymatically degrades further to allantoin, a more soluble and readily excretable compound.[1][5]

This pathway is biologically significant because humans and higher apes lack a functional gene for urate oxidase due to nonsense mutations acquired during evolution.[3] Consequently, uric acid is the final product of purine metabolism in humans.[6] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in joints and tissues, causing inflammatory conditions such as gout.[6] Therefore, recombinant urate oxidase (e.g., Rasburicase from Aspergillus flavus) is utilized as a therapeutic agent to reduce high levels of uric acid in patients with conditions like tumor lysis syndrome.[3][7]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and molecules in the this compound formation pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Source Organism | Substrate | K_m_ | V_max_ | k_cat_ | Catalytic Efficiency (k_cat_/K_m_) | Conditions | Reference(s) |

| Urate Oxidase | Bacillus subtilis | Uric Acid | 0.17 mM | 1.5 x 10⁻⁴ mol·L⁻¹·min⁻¹ | - | - | pH 9.0, 37°C | [1] |

| Urate Oxidase | (Unspecified) | Uric Acid | 230.88 µM | 533.99 µM·min⁻¹ | 2208.18 min⁻¹ | 9.56 µM⁻¹·min⁻¹ | 25°C | [8] |

| Urate Oxidase | Deinococcus radiodurans | Uric Acid | 16.51 ± 1.15 µM | - | 24.08 ± 0.54 s⁻¹ | 1.46 µM⁻¹·s⁻¹ | pH 9.0, 30°C | [9] |

| Urate Oxidase | Deinococcus radiodurans | Uric Acid | 31.06 ± 1.84 µM | - | 0.95 ± 0.02 s⁻¹ | 0.03 µM⁻¹·s⁻¹ | pH 7.4, 37°C | [9] |

| This compound Hydrolase | Soybean (Glycine max) | This compound | 15 µM | - | - | - | pH 7.2 | [2] |

Table 2: Optimal Enzyme Conditions

| Enzyme | Source Organism | Optimal pH | Optimal Temperature | Reference(s) |

| Urate Oxidase | Aspergillus flavus | 8.5 - 10.0 | ~30°C | [3][10] |

| Urate Oxidase | Aspergillus terreus | 6.0 (for production) | 30°C (for activity) | [11] |

| Urate Oxidase | Bacillus subtilis | 9.0 | 37°C | [1] |

| Urate Oxidase | Deinococcus radiodurans | 9.0 | 30°C | [9] |

Table 3: Substrate and Product Characteristics

| Compound | Parameter | Value | Conditions | Reference(s) |

| This compound | Half-life / Lifetime | ~20 minutes | In aqueous solution | [1][5] |

| Uric Acid | Serum Level (Wild-type mice) | 0.9 ± 0.3 mg/100 mL | 3-4 weeks old | [12] |

| Uric Acid | Serum Level (Uox-deficient mice) | 11.0 ± 1.7 mg/100 mL | 3-4 weeks old | [12] |

| Uric Acid | Solubility | 0.06 g/L | Water | [7] |

| This compound | Solubility (Predicted) | 10.6 g/L | Water (ALOGPS) | [7] |

| Allantoin | Plasma Level (Human, baseline) | Varies | Pre-exercise | [13] |

| Allantoin | Plasma Level (Human, post-exercise) | ~200% increase | Immediately post 10-min run | [13] |

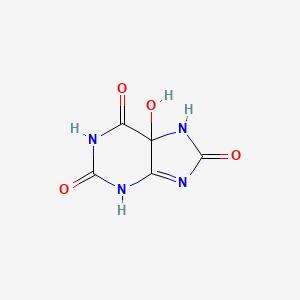

Visual Pathway Diagram

The following diagram illustrates the enzymatic conversion of uric acid to this compound and its subsequent degradation.

Caption: Enzymatic conversion of Uric Acid to this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the formation of this compound.

Spectrophotometric Assay for Urate Oxidase Activity

This protocol measures urate oxidase activity by monitoring the decrease in absorbance at 290-293 nm, which corresponds to the consumption of uric acid.[6][14]

Materials:

-

0.1 M Sodium Borate Buffer, pH 8.5

-

Uric Acid Stock Solution (e.g., 1 mg/mL)

-

Purified or crude urate oxidase enzyme solution

-

UV/Vis Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare the 0.1 M Sodium Borate Buffer and adjust the pH to 8.5. It is recommended to oxygenate the buffer by bubbling O₂ gas through it for 10-15 minutes prior to use.[14]

-

Prepare a fresh uric acid working solution by diluting the stock solution in the borate buffer. A typical final concentration in the assay is 0.1 mM to 0.4 mM.[6] To dissolve uric acid, it can first be solubilized in a dilute lithium carbonate solution before dilution in buffer.[14]

-

Prepare the enzyme solution by diluting it in cold (4°C) 0.1 M borate buffer to a working concentration (e.g., 0.01-0.1 units/mL).[14]

-

-

Assay Execution:

-

Set the spectrophotometer to measure absorbance at 290 nm (or 293 nm) and equilibrate the sample holder to 25°C or 30°C.[6][14]

-

In a quartz cuvette, combine the reaction components. For a 3 mL final volume:

-

2.0 mL Uric Acid working solution

-

0.5 mL 0.1 M Borate Buffer

-

-

Place the cuvette in the spectrophotometer and incubate for 4-5 minutes to allow the temperature to equilibrate and to establish a baseline (blank) rate.[14]

-

Initiate the reaction by adding 0.5 mL of the diluted enzyme solution and mix immediately by gentle inversion.

-

Immediately begin recording the absorbance at 290 nm every 30 seconds for 5-7 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity.

-

Calculate the change in absorbance per minute (ΔA₂₉₀/min).

-

Calculate enzyme activity using the Beer-Lambert law. The molar extinction coefficient for uric acid under these conditions is approximately 12,200 M⁻¹cm⁻¹ at 290 nm.[14]

-

One unit of activity is defined as the amount of enzyme that oxidizes one micromole of uric acid per minute under the specified conditions.[14]

-

In Situ Generation and Detection of this compound

Due to its instability, this compound is typically generated immediately before its use as a substrate for subsequent enzymatic reactions or for analysis.[15]

Materials:

-

Recombinant urate oxidase

-

Uric acid solution

-

Buffer (e.g., 10 mM Tris buffer pH 7.6 containing 30 mM NaCl)[15]

-

Spectrophotometer capable of spectral scanning

Procedure:

-

Generation of 5-HIU:

-

Monitoring the Conversion:

-

The conversion can be monitored by observing the change in the UV absorbance spectrum. Uric acid has a strong absorbance peak around 290 nm. As it is converted to 5-HIU and subsequently to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU), the spectrum will shift.[15]

-

Scan the absorbance from ~240 nm to 340 nm at time zero (uric acid only) and at subsequent time points after adding urate oxidase to observe the appearance of intermediate spectra and the final stable product spectrum.

-

-

Use in Subsequent Assays:

General Workflow for X-ray Crystallography of Urate Oxidase

This protocol outlines the general steps required to determine the three-dimensional structure of urate oxidase, often in complex with a substrate analog or inhibitor to capture a mechanistically relevant state.[16][17]

1. Protein Expression and Purification:

-

Express recombinant urate oxidase (e.g., from A. flavus in an S. cerevisiae or E. coli expression system).[17]

-

Purify the protein to homogeneity using a combination of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA), ion exchange, and size-exclusion chromatography.[4]

-

Concentrate the purified protein to a suitable concentration for crystallization (e.g., 5-20 mg/mL).

2. Crystallization:

-

Perform crystallization trials using sparse-matrix screening methods like hanging-drop or sitting-drop vapor diffusion at a constant temperature (e.g., 291 K / 18°C).[15]

-

To capture the active site with a ligand, co-crystallize the enzyme with a high concentration of a substrate analog (e.g., 8-azaxanthine) or a competitive inhibitor.[16]

-

Alternatively, to study the natural substrate, grow crystals in the presence of an inhibitor like cyanide, which stabilizes the enzyme-substrate complex.[17] A typical crystallization condition involves a buffer (e.g., 50 mM Tris/HCl, pH 8.5) and a precipitant (e.g., 10-15% w/v PEG 8000).[17]

-

Optimize initial "hit" conditions by varying pH, precipitant concentration, and protein concentration to grow large, single, diffraction-quality crystals.

3. Data Collection:

-

Cryo-protect the crystal by briefly soaking it in a solution containing the mother liquor and a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling it in liquid nitrogen.

-

Mount the frozen crystal on a goniometer in an X-ray beamline, typically at a synchrotron source for high-intensity X-rays.

-

Collect a full diffraction dataset by rotating the crystal in the X-ray beam.

4. Structure Determination and Refinement:

-

Process the diffraction data to determine unit cell parameters, space group, and reflection intensities.

-

Solve the phase problem using molecular replacement, if a homologous structure is available.

-

Build an atomic model of the protein into the resulting electron density map and perform iterative cycles of refinement to improve the fit of the model to the experimental data.

-

Validate the final structure for geometric correctness and agreement with the data. For mechanistic studies, carefully analyze the electron density in the active site to confirm the binding mode and conformation of the ligand.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enhancement of Thermostability of Aspergillus flavus Urate Oxidase by Immobilization on the Ni-Based Magnetic Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 6960-30-1 [smolecule.com]

- 6. Directed evolution to improve the catalytic efficiency of urate oxidase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermostable and Long-Circulating Albumin-Conjugated Arthrobacter globiformis Urate Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN107515265A - A kind of assay method of urate oxidase activity - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. idosi.org [idosi.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Uricase - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Large crystal growth by thermal control allows combined X-ray and neutron crystallographic studies to elucidate the protonation states in Aspergillus flavus urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural analysis of urate oxidase in complex with its natural substrate inhibited by cyanide: Mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 5-Hydroxyisourate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyisourate (5-HIU) is a pivotal yet transient intermediate in the purine catabolism pathway. It is formed through the enzymatic oxidation of uric acid by urate oxidase (uricase). Due to its inherent instability, the study of 5-HIU presents unique challenges. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, with a focus on enzymatic synthesis protocols, quantitative data, and the illustration of relevant biochemical pathways.

Introduction

This compound is an organic compound with the chemical formula C₅H₄N₄O₄.[1] It emerges as the primary product of the uricase-catalyzed oxidation of uric acid, a key step in the metabolic breakdown of purine nucleotides in most mammals, though notably absent in humans due to a non-functional uricase gene.[1] The discovery of 5-HIU as the true, albeit unstable, intermediate clarified the long-held understanding of uric acid degradation, which ultimately leads to the more soluble compound, allantoin.[2][3] Its fleeting existence, with a half-life of approximately 20 minutes in solution, necessitates its generation and study, often in situ.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₄O₄ | [1] |

| Molecular Weight | 184.11 g/mol | [1] |

| CAS Number | 6960-30-1 | |

| Appearance | Not typically isolated as a stable solid | |

| Solubility | Soluble in aqueous solutions | |

| Half-life in solution | ~20 minutes | [1][4] |

| UV Absorbance Maxima (λmax) | ~298 nm, with shoulders at ~293 nm and ~312 nm | [1] |

Biochemical Pathway of this compound Formation and Degradation

The formation and subsequent degradation of this compound are central to purine breakdown in many organisms. The pathway involves a series of enzymatic and spontaneous reactions.

Enzymatic Synthesis from Uric Acid

Urate oxidase (EC 1.7.3.3) catalyzes the oxidation of uric acid to this compound. This reaction consumes molecular oxygen and produces hydrogen peroxide as a byproduct.[1]

Degradation of this compound

This compound is unstable and degrades to allantoin through two primary routes: a spontaneous, non-enzymatic pathway and a more rapid, two-step enzymatic pathway.[3][5]

Experimental Protocols

Due to its instability, this compound is typically prepared and used immediately in situ for kinetic or spectroscopic studies.[6] The following protocols are generalized from published methodologies.

In Situ Enzymatic Synthesis of this compound

This protocol describes the generation of 5-HIU in a reaction mixture for immediate analysis.

Materials:

-

Uric acid

-

Urate oxidase (e.g., from Candida sp. or soybean)

-

Buffer solution (e.g., 10 mM Tris buffer, pH 7.6, containing 30 mM NaCl, or 0.1 M Glycine-NaOH, pH 9.0)[6][7]

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of uric acid in the desired buffer. The concentration may vary depending on the experiment, but a starting point of 500 µM can be used.[8]

-

Equilibrate the uric acid solution to the desired reaction temperature. The optimal temperature for urate oxidase can vary, with some studies using 30°C or 37°C.[7][8]

-

Initiate the reaction by adding a sufficient amount of urate oxidase to the uric acid solution. The goal is to achieve complete conversion to 5-HIU in a short timeframe, typically less than one minute.[6]

-

Immediately proceed with the intended experiment (e.g., kinetic analysis of a subsequent enzyme, spectroscopic characterization).

Monitoring the Synthesis by UV-Vis Spectrophotometry

The conversion of uric acid to 5-HIU can be monitored by observing the change in the UV-Vis absorbance spectrum. Uric acid has a characteristic absorbance maximum at approximately 293 nm. As the reaction proceeds, this peak decreases while a new peak corresponding to 5-HIU appears at around 298 nm.[1] The reaction can be considered complete when the absorbance at 293 nm stabilizes at a minimum value.

Purification

The purification of this compound is exceptionally challenging due to its rapid degradation. Most studies have focused on its in situ generation and characterization. While preparative chromatography could theoretically be employed, the short half-life of 5-HIU makes it impractical for obtaining a stable, pure sample for extensive analysis. Any purification attempt would need to be rapid and performed at low temperatures to slow degradation.

Quantitative Data

Quantitative data for isolated this compound is scarce in the literature. The following tables summarize available and expected data.

Reaction Conditions and Kinetic Parameters

| Parameter | Value | Reference |

| Optimal pH (Deinococcus radiodurans Urate Oxidase) | 9.0 | [8] |

| Optimal Temperature (Deinococcus radiodurans Urate Oxidase) | 30 °C | [8] |

| Km for this compound (Soybean 5-HIU Hydrolase) | 15 µM | [2] |

Spectroscopic Data

| Spectroscopic Method | Expected/Reported Data | Reference |

| UV-Vis (Aqueous Buffer) | λmax ≈ 298 nm (primary), ~293 nm, ~312 nm (shoulders) | [1] |

| ¹H NMR | Data not readily available in the literature. | |

| ¹³C NMR | Used for structural confirmation, but specific chemical shifts are not widely reported. |

Conclusion

This compound remains a molecule of significant interest in the study of purine metabolism and oxidative stress. While its discovery has been crucial for understanding the complete pathway of uric acid degradation, its inherent instability continues to pose significant challenges for its isolation and detailed characterization. The enzymatic synthesis of 5-HIU in situ is the most viable method for its study, allowing for kinetic and spectroscopic analyses in a controlled manner. Future research may focus on developing rapid purification techniques or stabilization strategies to enable more extensive characterization of this important metabolic intermediate.

References

- 1. Buy this compound | 6960-30-1 [smolecule.com]

- 2. Identification and purification of hydroxyisourate hydrolase, a novel ureide-metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Elucidation of a Urate Oxidase from Deinococcus radiodurans for Hyperuricemia and Gout Therapy - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxyisourate: A Pivotal Intermediate in the Enzymatic Degradation of Uric Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid, the final product of purine metabolism in humans, is a molecule of significant biomedical interest due to its association with hyperuricemia-related diseases such as gout. In most other mammals and a wide range of other organisms, uric acid is further catabolized to the more soluble and readily excretable compound, allantoin. This metabolic pathway proceeds through a series of enzymatic reactions involving the transient formation of unstable intermediates. Among these, 5-hydroxyisourate (5-HIU) stands out as a critical, albeit ephemeral, molecule. Understanding the formation and subsequent breakdown of 5-HIU is paramount for elucidating the complete picture of uric acid degradation and for the development of novel therapeutic strategies for managing hyperuricemia. This technical guide provides a comprehensive overview of the role of 5-HIU in uric acid metabolism, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their study.

The Uric Acid Degradation Pathway

The enzymatic conversion of uric acid to (S)-allantoin is a three-step process initiated by the enzyme uricase (urate oxidase). This is followed by the action of two additional enzymes, this compound hydrolase (HIU hydrolase) and 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylase (OHCU decarboxylase), which stereospecifically and rapidly convert the unstable intermediates.[1][2][3] While uricase was once thought to be the sole enzyme responsible for this conversion, it is now understood that the subsequent enzymes are crucial for the efficient and stereospecific production of (S)-allantoin in vivo.[1][2]

The overall pathway can be summarized as follows:

-

Uric Acid → this compound (5-HIU): Catalyzed by Uricase (Urate Oxidase).[4][5][6]

-

This compound (5-HIU) → 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU): Catalyzed by HIU Hydrolase.[2][7]

-

2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) → (S)-Allantoin: Catalyzed by OHCU Decarboxylase.[3]

In the absence of the latter two enzymes, 5-HIU can spontaneously decompose to racemic allantoin, but at a much slower rate.[2]

Quantitative Data on Key Enzymes

The efficiency of the uric acid degradation pathway is dictated by the kinetic properties of the involved enzymes. Below is a summary of reported quantitative data for uricase and HIU hydrolase from various sources. Data for OHCU decarboxylase is less abundant in the literature.

Table 1: Kinetic Parameters of Uricase (Urate Oxidase)

| Organism Source | Km (µM) | kcat (s-1) | Optimal pH | Reference(s) |

| Arthrobacter globiformis | - | Improved kcat | ~7.4 | |

| Deinococcus geothermalis | Improved Km | - | ~7.4 | |

| Bacillus sp. (mutant) | 170 | 1.5 x 10-4 (Vmax, mol L-1 min-1) | 9.0 | [8] |

| Candida sp. | - | - | - | [9] |

| Aspergillus flavus | - | - | - | [10] |

| Bovine Kidney | 125 | 102 (Vmax, IU mg-1) | - | |

| Bacillus firmus DWD-33 | - | 2.18 x 104 | 8.0 |

Table 2: Kinetic Parameters of this compound (HIU) Hydrolase

| Organism Source | Km | kcat | Optimal pH | Reference(s) |

| Klebsiella pneumoniae | - | - | 7.6 | [9] |

| Mouse | - | - | - |

Table 3: Kinetic Parameters of OHCU Decarboxylase

| Organism Source | Ki (Allopurinol) | Optimal pH | Reference(s) |

| Klebsiella pneumoniae | 30 ± 2 µM | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the uric acid degradation pathway and the role of 5-HIU.

In Situ Generation of this compound (5-HIU)

Due to its instability, 5-HIU is typically generated in situ immediately prior to its use in enzyme assays.[9]

Materials:

-

Uric acid solution (concentration as required for the subsequent assay)

-

Recombinant uricase (e.g., from Candida sp.)

-

Reaction buffer (e.g., 10 mM Tris buffer, pH 7.6, containing 30 mM NaCl)[9]

-

Spectrophotometer

Protocol:

-

Prepare a solution of uric acid in the desired reaction buffer.

-

Just before initiating the HIU hydrolase or other subsequent assays, add a sufficient amount of recombinant uricase to the uric acid solution.

-

Monitor the conversion of uric acid to 5-HIU spectrophotometrically. The disappearance of the uric acid absorbance peak and the appearance of the 5-HIU peak can be tracked. Complete conversion is typically achieved in less than one minute.[9]

-

The resulting solution containing 5-HIU can then be used immediately as the substrate for the next enzymatic reaction.

Assay for this compound (HIU) Hydrolase Activity

This assay measures the conversion of 5-HIU to OHCU.

Materials:

-

In situ generated 5-HIU solution (see Protocol 1)

-

Purified HIU hydrolase enzyme

-

Reaction buffer (e.g., 10 mM Tris buffer, pH 7.6, containing 30 mM NaCl)[9]

-

Stopped-flow instrument or a rapid-kinetics spectrophotometer

Protocol:

-

Equilibrate the stopped-flow instrument and all solutions to the desired reaction temperature.

-

Load one syringe of the stopped-flow instrument with the freshly prepared 5-HIU solution.

-

Load the second syringe with the HIU hydrolase enzyme solution in the reaction buffer.

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

Monitor the change in absorbance at 293 nm over time.[9] This wavelength corresponds to the conversion of 5-HIU to OHCU.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.

-

To determine kinetic parameters (Km and kcat), repeat the assay with varying concentrations of the 5-HIU substrate. The rate of non-enzymatic hydrolysis of 5-HIU should be measured in a control experiment without the enzyme and subtracted from the enzymatic rates.[9]

Assay for 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) Decarboxylase Activity

This assay measures the decarboxylation of OHCU to allantoin. A direct spectrophotometric method can be employed by monitoring the change in absorbance between the substrate and product.

Materials:

-

Substrate: 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). This is also an unstable intermediate and needs to be generated in situ by the sequential action of uricase and HIU hydrolase on uric acid.

-

Purified OHCU decarboxylase enzyme

-

Reaction buffer

-

Spectrophotometer capable of measuring in the UV range.

Protocol:

-

Generate OHCU in situ by incubating uric acid with uricase and HIU hydrolase until the conversion to OHCU is complete. The reaction progress can be monitored spectrophotometrically.

-

Initiate the decarboxylase reaction by adding the purified OHCU decarboxylase to the OHCU-containing solution.

-

Monitor the decrease in absorbance at 254 nm, which corresponds to the conversion of OHCU to allantoin.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.

-

Determine kinetic parameters by varying the initial concentration of uric acid (which will dictate the concentration of OHCU generated).

Quantification of Uric Acid and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of uric acid and its degradation products, including 5-HIU (if stabilized), OHCU (if stabilized), and allantoin.

Sample Preparation (General Protocol for Plasma/Urine):

-

For plasma samples, precipitate proteins by adding a solvent like methanol or acetonitrile. A common ratio is 2 volumes of methanol to 1 volume of plasma.

-

For urine samples, a simple dilution (e.g., 1:10) with the initial mobile phase or a suitable buffer is often sufficient.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet precipitated proteins or particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions (Example):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is ideal for quantification. Specific parent-to-daughter ion transitions for each analyte need to be determined.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

Data Analysis:

-

Quantification is achieved by comparing the peak areas of the analytes in the samples to a standard curve prepared with known concentrations of each analyte.

-

Internal standards should be used to correct for variations in sample preparation and instrument response.

Conclusion

This compound is a fleeting but essential intermediate in the enzymatic degradation of uric acid. The sequential action of uricase, HIU hydrolase, and OHCU decarboxylase ensures the efficient and stereospecific conversion of uric acid to (S)-allantoin. A thorough understanding of this pathway, supported by robust experimental protocols and quantitative kinetic data, is crucial for researchers in the fields of purine metabolism, enzymology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into this important metabolic route and its implications for human health.

References

- 1. Structural and Mechanistic Studies on Klebsiella pneumoniae 2-Oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylase - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. d-nb.info [d-nb.info]

- 8. Kinetic property and phylogenic relationship of 2-hydroxymuconic semialdehyde dehydrogenase encoded in tomC gene of Burkholderia cepacia G4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Some kinetic properties of human red cell uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic Cascade for the Synthesis of 2,5‐Furandicarboxylic Acid in Biphasic and Microaqueous Conditions: ‘Media‐Agnostic’ Biocatalysts for Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Hydroxyisourate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of 5-Hydroxyisourate (5-HIU). This compound is a critical intermediate in the metabolic pathway of purine degradation, specifically in the enzymatic oxidation of uric acid.[1][2] Its transient nature and role in oxidative processes make it a molecule of interest in various fields of biomedical research.

Chemical Properties

This compound is an organic compound belonging to the class of xanthines, which are purine derivatives.[3][4] It is produced through the oxidation of uric acid, a reaction catalyzed by the enzyme urate oxidase.[1] Based on its pKa values, it is classified as an extremely weak basic, or essentially neutral, compound.[3]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄N₄O₄ | [1][3][5] |

| Average Molecular Weight | 184.111 g/mol | [3][6] |

| Monoisotopic Mass | 184.023254625 Da | [3][6] |

| IUPAC Name | 5-hydroxy-3,7-dihydropurine-2,6,8-trione | [1][3][6] |

| CAS Registry Number | 6960-30-1 | [1][3] |

| SMILES | C12=NC(=O)NC1(C(=O)NC(=O)N2)O | [1][3][5] |

| InChI | InChI=1S/C5H4N4O4/c10-2-5(13)1(6-3(11)8-2)7-4(12)9-5/h13H,(H3,6,7,8,9,10,11,12) | [1][3][5] |

| InChI Key | LTQYPAVLAYVKTK-UHFFFAOYSA-N | [1][3][5] |

| Stability in Solution | Spontaneously degrades to allantoin with a lifetime of approximately 20 minutes. | [7] |

Chemical Structure

The structure of this compound is defined by a purine scaffold, which consists of fused imidazole and pyrimidine rings.[3] This bicyclic heterocyclic system is adorned with several functional groups that dictate its chemical reactivity and biological function.

-

Core Structure : A near-planar purine ring system.[3]

-

Key Functional Groups :

-

Stereochemistry : The C5 position, where the hydroxyl group is attached, is a stereocenter.[3] In biological systems, the enzymatic degradation of uric acid stereospecifically produces the (S)-configuration of this compound.[3] This stereoisomer is then further metabolized to produce (S)-(+)-allantoin.[3][8] Spontaneous, non-enzymatic degradation of this compound can lead to a racemic mixture of allantoin.[3][7]

Experimental Protocols & Methodologies

Due to its inherent instability, isolating pure this compound is challenging. It is typically generated in situ for experimental studies.

Enzymatic Generation of this compound

The primary method for producing this compound in a laboratory setting is through the enzymatic oxidation of a uric acid substrate.

Objective: To produce this compound for immediate analysis.

Materials:

-

Uric acid or monosodium urate crystals (MSUc)

-

Purified urate oxidase (uricase) enzyme

-

Reaction buffer (e.g., pH 7-9)

-

Spectrophotometer for kinetic analysis

Protocol:

-

Substrate Preparation : Prepare a solution of uric acid or a suspension of monosodium urate crystals in the reaction buffer. A detailed protocol for preparing MSUc can be adapted from methodologies used for gout research.[9]

-

Enzyme Addition : Initiate the reaction by adding a known concentration of urate oxidase to the uric acid solution.

-

Reaction Monitoring : The reaction can be monitored spectrophotometrically. The degradation of uric acid is observed by a decrease in absorbance at approximately 293 nm. The formation and subsequent degradation of 5-HIU can be followed at different wavelengths (e.g., 312 nm for formation, 257 nm for degradation of both 5-HIU and its product OHCU).[10]

-

Analysis : The freshly generated this compound solution should be used immediately for subsequent experiments, such as kinetic studies with downstream enzymes (e.g., HIU hydrolase) or structural analysis.

Below is a conceptual workflow for the enzymatic generation and analysis of this compound.

Caption: Conceptual workflow for 5-HIU generation and analysis.

Role in Biological Signaling Pathways

This compound is a key, albeit transient, intermediate in the purine degradation pathway, which converts uric acid to the more soluble compound, allantoin.[11][12] In most mammals (excluding humans and some higher primates), this conversion involves a multi-step enzymatic cascade.[8][11] The absence of the enzymes downstream of urate oxidase in humans means that uric acid is the final product of purine metabolism.[11][13]

The enzymatic pathway is as follows:

-

Uric Acid to this compound : Urate oxidase catalyzes the oxidation of uric acid to form this compound (5-HIU).[1][12]

-

5-HIU to OHCU : 5-HIU is unstable and is hydrolyzed by the enzyme this compound hydrolase (HIU hydrolase) to form 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU).[8][11][12]

-

OHCU to (S)-Allantoin : OHCU is then decarboxylated by OHCU decarboxylase to yield (S)-allantoin, a more soluble and readily excretable compound.[8][11][12]

The diagram below illustrates the enzymatic degradation pathway of uric acid.

Caption: The enzymatic pathway of uric acid degradation to allantoin.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. Buy this compound | 6960-30-1 [smolecule.com]

- 4. hmdb.ca [hmdb.ca]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 5,7-Dihydro-5-hydroxy-1H-purine-2,6,8(3H)-trione | C5H4N4O4 | CID 250388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purine metabolism - Wikipedia [en.wikipedia.org]

The Enzymatic Conversion of Uric Acid to 5-Hydroxyisourate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of uric acid to 5-hydroxyisourate, a critical reaction in purine metabolism and a cornerstone of therapies for hyperuricemia-related disorders such as gout. The following sections detail the core enzymatic process, present key quantitative data, outline experimental protocols for enzyme activity analysis, and visualize the biochemical pathway and experimental workflows.

Core Concepts: The Role of Uricase (Urate Oxidase)

Uric acid, the final product of purine degradation in humans, is a poorly soluble molecule that can accumulate and crystallize in joints and kidneys, leading to gout and other pathologies. In most other mammals and many other organisms, the enzyme uricase (urate oxidase, EC 1.7.3.3) further metabolizes uric acid, preventing its buildup.[1][2]

Uricase catalyzes the oxidation of uric acid in the presence of molecular oxygen to produce this compound and hydrogen peroxide.[2][3] This intermediate, this compound, is unstable and subsequently undergoes hydrolysis to form allantoin, a much more soluble and readily excretable compound.[1][3][4] The absence of a functional uricase gene in humans is the primary reason for our predisposition to hyperuricemia.[3]

The therapeutic potential of uricase has been harnessed through the development of recombinant uricase drugs, such as rasburicase and pegloticase, which are used to manage severe gout and tumor lysis syndrome.[5] Understanding the kinetics and optimal conditions for uricase activity is paramount for the development and optimization of these life-changing therapies.

Quantitative Data on Uricase Activity

The efficiency of the enzymatic conversion of uric acid is influenced by various factors, including the source of the enzyme, pH, and temperature. The following tables summarize key kinetic parameters and optimal conditions for uricase from several microbial and animal sources.

Table 1: Kinetic Parameters of Uricase from Various Sources

| Enzyme Source | K_m_ (μM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (s⁻¹·μM⁻¹) | Reference |

| Arxula adeninivorans | 29.15 | 151.16 | 5.19 | [2] |

| Bovine Kidney | 125 | - | - | [2] |

| Thermoactinospora rubra | 0.03 | 33.73 | 1124.33 | [6] |

| Unspecified (Commercial) | 19.1 | - | - | [7] |

| Aspergillus flavus (Rasburicase) | - | - | - | [5] |

| Porcine (Pegloticase) | - | - | - | [5] |

Table 2: Optimal Conditions for Uricase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Bacillus subtilis SP6 | 9.0 | 37 | [8] |

| Delftia tsuruhatensis IICT-RSP4 | 9.0 | 30 | [8] |

| Alcaligenes sp. strain UR1 | 7.5 | 40 | [8] |

| Bovine Kidney | - | - | [2] |

| Arxula adeninivorans | 10.0 | 40 | [2] |

| Chicken Liver | - | 35 | [9] |

| Indonesian Coelacanth (L. menadoensis) | 9.0 | 45 | [4] |

| Candida utilis | - | 37 | [10] |

| Thermoactinospora rubra | 7.6 | 35 | [6] |

Experimental Protocols

Accurate measurement of uricase activity is crucial for research and drug development. The following are detailed protocols for common assays.

Spectrophotometric Assay for Uricase Activity

This method is based on the decrease in absorbance at 290-293 nm as uric acid is consumed.[1][11]

Materials:

-

0.1 M Sodium borate buffer, pH 8.5[11]

-

Uric acid solution: Dissolve 100 mg of uric acid in 15 ml of water containing 60 mg of lithium carbonate. Heat to 50-60°C to dissolve, then cool and bring the volume to 100 ml with water. Dilute this stock 1:100 with 0.1 M borate buffer, pH 8.5, before use.[11]

-

Uricase enzyme solution: Dissolve the enzyme in cold (4°C) 0.1 M sodium borate buffer, pH 8.5, to a concentration of 1 mg/ml. Dilute further to 0.01-0.1 units/ml immediately before the assay.[11]

-

UV-Vis Spectrophotometer set to 290 nm and 25°C.[11]

-

Cuvettes

Procedure:

-

Equilibrate the spectrophotometer to 25°C.[11]

-

In a cuvette, mix 2.0 ml of the diluted uric acid solution and 0.5 ml of 0.1 M sodium borate buffer.[11]

-

Incubate the cuvette in the spectrophotometer for 4-5 minutes to allow the temperature to equilibrate and to establish a baseline reading.[11]

-

Initiate the reaction by adding 0.5 ml of the diluted uricase enzyme solution and immediately start recording the absorbance at 290 nm for 6-7 minutes.[11]

-

Calculate the rate of change in absorbance (ΔA₂₉₀/min) from the initial linear portion of the curve.[11]

Calculation of Enzyme Activity:

One unit of uricase is defined as the amount of enzyme that oxidizes one micromole of uric acid per minute at 25°C and pH 8.5. The activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of uric acid at 290 nm is approximately 12,200 M⁻¹cm⁻¹.[11]

Colorimetric Assay for Uric Acid Detection

This method relies on the production of hydrogen peroxide, which then reacts with a chromogenic substrate in the presence of peroxidase.[12][13]

Materials:

-

Tris buffer, pH 8.0[13]

-

4-aminoantipyrine (4-AAP)

-

A suitable chromogenic substrate (e.g., dichlorohydroxybenzene sulfonate)[13]

-

Horseradish peroxidase (HRP)

-

Uricase

-

Spectrophotometer set to 505 nm

Procedure:

-

Prepare a reaction mixture containing Tris buffer, 4-AAP, the chromogenic substrate, and HRP.

-

Add the sample containing uric acid to the reaction mixture.

-

Initiate the reaction by adding uricase.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance of the resulting colored product at 505 nm. The absorbance is directly proportional to the initial uric acid concentration.[12][13]

Visualizing the Process: Pathways and Workflows

Diagrams are essential for understanding complex biochemical processes and experimental designs. The following visualizations were created using the DOT language.

Enzymatic Conversion Pathway

References

- 1. dairyknowledge.in [dairyknowledge.in]

- 2. researchgate.net [researchgate.net]

- 3. Urate oxidase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. PASylated Urate Oxidase Enzyme: Enhancing Biocatalytic Activity, Physicochemical Properties, and Plasma Half-Life - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a thermostable uricase derived from Thermoactinospora rubra YIM 77501T and its heat-resistant mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tainetsu.com [tainetsu.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Elucidation of a Urate Oxidase from Deinococcus radiodurans for Hyperuricemia and Gout Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uricase - Assay | Worthington Biochemical [worthington-biochem.com]

- 12. biolabo.fr [biolabo.fr]

- 13. biolabo.fr [biolabo.fr]

5-Hydroxyisourate: A Pivotal Intermediate in the Enzymatic Degradation of Uric Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid, the final product of purine metabolism in humans and higher primates, is a molecule of significant clinical interest due to its association with hyperuricemia-related disorders such as gout. In most other organisms, uric acid is further catabolized to more soluble compounds via the uricolytic pathway. The enzyme urate oxidase (uricase; EC 1.7.3.3) plays a crucial role in this pathway by catalyzing the oxidation of uric acid to the unstable intermediate, 5-hydroxyisourate (5-HIU).[1][2] The subsequent enzymatic or spontaneous degradation of 5-HIU leads to the formation of allantoin, a more readily excretable compound.[1][3] This guide provides a comprehensive technical overview of this compound, its relationship with urate oxidase activity, and the broader context of the uric acid degradation pathway.

The Uric Acid Degradation Pathway

The enzymatic conversion of uric acid to (S)-allantoin is a multi-step process involving three key enzymes.[2][4][5] The initial and rate-limiting step is the oxidation of uric acid by urate oxidase.

-

Step 1: Urate Oxidase Activity. Urate oxidase catalyzes the oxidation of uric acid in the presence of molecular oxygen to produce this compound and hydrogen peroxide.[6] This enzyme is a homotetrameric protein that, in many species, does not require a metal cofactor for its catalytic activity.[1]

-

Step 2: this compound Hydrolase (HIU Hydrolase) Activity. The unstable intermediate, this compound, is then hydrolyzed by this compound hydrolase (HIUH; EC 3.5.2.17) to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU).[7][8][9]

-

Step 3: OHCU Decarboxylase Activity. Finally, OHCU is decarboxylated by OHCU decarboxylase to yield (S)-allantoin.[4] In the absence of HIU hydrolase and OHCU decarboxylase, this compound spontaneously degrades to a racemic mixture of allantoin.[1][2]

The following diagram illustrates the enzymatic degradation pathway of uric acid.

Quantitative Data

Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters for the enzymes involved in the uric acid degradation pathway from various sources.

Table 1: Kinetic Parameters of Urate Oxidase

| Organism | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Bacillus subtilis | 170 | 1.5 x 10-4 mol/L/min | - | - | [10] |

| Bacillus sp. (Mutant D44V/Q268R) | 181.4 | - | 1.95 | 1.07 x 104 | [11] |

| Deinococcus radiodurans | 11.3 | - | 8.8 | 7.8 x 105 | [6] |

| Unspecified (Patent) | 230.88 | 533.99 µM/min | 36.8 | 1.6 x 105 | [12] |

Table 2: Kinetic Parameters of this compound Hydrolase

| Organism | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Klebsiella pneumoniae | 19 ± 2 | 2800 ± 100 | 1.5 x 108 | [7] |

| Soybean (Glycine max) | 15 | - | - | [8] |

Table 3: Stability of this compound

| Condition | Half-life | Reference |

| Neutral pH, in vitro | ~20-30 minutes | [10],[13] |

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Urate Oxidase Activity

This protocol is based on the principle that uric acid has a strong absorbance at 293 nm, while its oxidation product, this compound, has a negligible absorbance at this wavelength. The rate of decrease in absorbance at 293 nm is directly proportional to the urate oxidase activity.

Materials:

-

Spectrophotometer capable of measuring absorbance at 293 nm

-

Quartz cuvettes

-

0.1 M Borate buffer, pH 8.5

-

Uric acid solution (prepare fresh): Dissolve uric acid in a minimal amount of 0.1 M NaOH and dilute with 0.1 M borate buffer, pH 8.5, to the desired concentration (e.g., 0.1 mM).

-

Urate oxidase enzyme solution of unknown activity, diluted in cold 0.1 M borate buffer, pH 8.5.

Procedure:

-

Set the spectrophotometer to 293 nm and equilibrate the temperature to 25 °C.

-

To a quartz cuvette, add 2.9 mL of the 0.1 mM uric acid solution in 0.1 M borate buffer, pH 8.5.

-

Place the cuvette in the spectrophotometer and measure the initial absorbance (Ainitial).

-

Initiate the reaction by adding 0.1 mL of the diluted urate oxidase solution to the cuvette.

-

Immediately mix the contents of the cuvette by gentle inversion.

-

Monitor the decrease in absorbance at 293 nm for 5 minutes, recording the absorbance at regular intervals (e.g., every 30 seconds).

-

Determine the rate of change in absorbance per minute (ΔA293/min) from the initial linear portion of the curve.

-

Calculate the urate oxidase activity using the Beer-Lambert law: Activity (U/mL) = (ΔA293/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) Where:

-

ε (molar extinction coefficient of uric acid) = 12,600 M-1cm-1 at 293 nm, pH 8.5.

-

One unit (U) of urate oxidase is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of uric acid per minute under the specified conditions.

-

Protocol 2: In Situ Generation and Monitoring of this compound

Due to its instability, this compound is typically generated in situ from uric acid using urate oxidase immediately before its use in subsequent enzymatic assays.[7][13]

Materials:

-

Urate oxidase (commercially available)

-

Uric acid

-

Spectrophotometer

-

Buffer solution appropriate for the subsequent enzymatic reaction (e.g., 50 mM potassium phosphate buffer, pH 7.2)

Procedure:

-

Prepare a solution of uric acid in the desired buffer.

-

Add a sufficient amount of urate oxidase to the uric acid solution to ensure complete conversion to this compound.

-

Monitor the reaction spectrophotometrically. The formation of this compound can be followed by the decrease in absorbance at 293 nm (disappearance of uric acid) and the appearance of a transient absorbance maximum for 5-HIU at approximately 302 nm.

-

Once the absorbance at 293 nm has reached a minimum and stabilized, the conversion to this compound is considered complete.

-

The resulting solution containing this compound can then be used immediately for subsequent experiments, such as kinetic analysis of HIU hydrolase. The degradation of 5-HIU can be monitored by the decrease in absorbance at 302 nm.

Protocol 3: Assay for this compound Hydrolase (HIUH) Activity

This assay measures the activity of HIUH by monitoring the decrease in absorbance at 302 nm, which corresponds to the consumption of its substrate, this compound.

Materials:

-

Solution of this compound (freshly prepared as described in Protocol 2)

-

HIU hydrolase enzyme preparation

-

Spectrophotometer capable of measuring absorbance at 302 nm

-

Buffer solution (e.g., 50 mM potassium phosphate, pH 7.2)

Procedure:

-

Equilibrate the spectrophotometer to the desired temperature (e.g., 25 °C) and set the wavelength to 302 nm.

-

Add the freshly prepared this compound solution to a cuvette.

-

Initiate the reaction by adding a small volume of the HIU hydrolase enzyme preparation.

-

Monitor the decrease in absorbance at 302 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of this compound at 302 nm.

Protocol 4: Assay for OHCU Decarboxylase Activity

Assaying OHCU decarboxylase activity is more complex due to the instability of its substrate, OHCU. A common method involves a coupled enzyme assay where the production of (S)-allantoin is monitored, or by measuring the release of CO2.

Coupled Assay with HIU Hydrolase:

This method involves the sequential conversion of 5-HIU to (S)-allantoin.

Materials:

-

This compound solution (freshly prepared)

-

HIU hydrolase

-

OHCU decarboxylase

-

Method for quantifying (S)-allantoin (e.g., HPLC)

Procedure:

-

Incubate the freshly prepared this compound with HIU hydrolase to generate OHCU in situ.

-

Add the OHCU decarboxylase to the reaction mixture.

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid).

-

Analyze the samples for the formation of (S)-allantoin using a suitable analytical method like HPLC.

-

The rate of (S)-allantoin formation is proportional to the OHCU decarboxylase activity.

Signaling Pathways and Logical Relationships

The uric acid degradation pathway is a linear metabolic pathway. The following diagram illustrates the workflow for determining the kinetic parameters of urate oxidase.

Conclusion

This compound is a critical, albeit transient, intermediate in the enzymatic degradation of uric acid. Understanding its formation, catalyzed by urate oxidase, and its subsequent conversion is essential for researchers in fields ranging from enzymology to drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into this important metabolic pathway. The development of therapies for hyperuricemia, including the use of recombinant urate oxidase, relies on a thorough understanding of the kinetics and mechanisms of the enzymes involved in uricolysis.

References

- 1. Urate oxidase - Wikipedia [en.wikipedia.org]

- 2. Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and purification of hydroxyisourate hydrolase, a novel ureide-metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. Directed evolution to improve the catalytic efficiency of urate oxidase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN107515265A - A kind of assay method of urate oxidase activity - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Spontaneous Degradation of 5-Hydroxyisourate to Allantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyisourate (5-HIU) is a pivotal yet unstable intermediate in the oxidative degradation pathway of uric acid. While enzymatic processes rapidly convert 5-HIU in vivo, its spontaneous degradation to allantoin is a significant reaction pathway, particularly in in vitro studies and certain pathological conditions. This technical guide provides an in-depth exploration of the core chemical transformations, kinetics, and experimental methodologies associated with the spontaneous conversion of 5-HIU to racemic allantoin. Detailed protocols for the in situ generation and analysis of 5-HIU and its degradation products are presented, alongside quantitative data on reaction kinetics. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers in drug development and related scientific fields.

Introduction

The oxidation of uric acid, a key step in purine catabolism in most mammals, proceeds through the transient intermediate this compound (5-HIU). While a cascade of enzymes, including HIU hydrolase and 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) decarboxylase, efficiently catalyzes the conversion of 5-HIU to (S)-(+)-allantoin in biological systems, 5-HIU is also susceptible to spontaneous, non-enzymatic degradation.[1][2] This spontaneous pathway yields a racemic mixture of allantoin and proceeds via another unstable intermediate, 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU).[3][4] Understanding the kinetics and mechanism of this spontaneous degradation is crucial for accurately interpreting data from in vitro antioxidant studies of uric acid, for the development of therapeutics targeting purine metabolism, and for elucidating the potential physiological roles of these reactive intermediates.

Chemical Transformation Pathway

The spontaneous degradation of this compound to allantoin is a two-step process involving hydrolysis and decarboxylation.

-

Step 1: Hydrolysis of this compound (5-HIU) to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). The initial step involves the hydrolytic cleavage of the N1-C6 bond of the purine ring system in 5-HIU.[5][6] This ring-opening reaction forms the unstable intermediate OHCU.

-

Step 2: Decarboxylation of OHCU to Allantoin. The second step is the spontaneous decarboxylation of OHCU, which leads to the formation of racemic allantoin.[1][2]

This sequence of reactions highlights the inherent instability of 5-HIU in aqueous solutions.

Figure 1: Spontaneous degradation pathway of 5-HIU.

Quantitative Data on Degradation Kinetics

The spontaneous degradation of 5-HIU follows first-order kinetics. The following table summarizes the available quantitative data on the stability of 5-HIU.

| Parameter | Value | Conditions | Reference |

| Half-life (t½) of 5-HIU | ~20 minutes | Aqueous solution | [4][7][8] |

| Completion of Degradation | ~44 minutes (2640 seconds) | In vitro assay | [9] |

Note: Comprehensive data on the pH and temperature dependence of the degradation rate constants are limited in the currently available literature. The provided half-life is a generally cited value under standard laboratory conditions.

Experimental Protocols

In Situ Generation of this compound

Due to its instability, 5-HIU is typically generated in situ from uric acid immediately before experimentation using the enzyme urate oxidase.

Materials:

-

Uric acid

-

Urate oxidase (e.g., from Aspergillus flavus or Candida sp.)[3][10]

-

Buffer solution (e.g., 10 mM Tris buffer with 30 mM NaCl, pH 7.6 or 0.1 M sodium phosphate, pH 7.6)[3][4]

-

Spectrophotometer

Protocol:

-

Prepare a solution of uric acid in the desired buffer. A typical starting concentration is in the range of 0.1 to 1 mM.

-

Add a sufficient amount of urate oxidase to the uric acid solution to ensure complete conversion to 5-HIU. The reaction progress can be monitored by the decrease in absorbance at 293 nm (the characteristic absorbance peak of uric acid).[3]

-

The conversion to 5-HIU is typically complete within one minute.[3] The resulting solution containing 5-HIU can then be used immediately for degradation studies.

Figure 2: Workflow for in situ generation of 5-HIU.

Spectrophotometric Monitoring of Spontaneous Degradation

The spontaneous degradation of 5-HIU and the subsequent degradation of OHCU can be monitored using UV-Vis spectrophotometry by observing changes in absorbance at specific wavelengths.

Protocol:

-

Generate 5-HIU in situ as described in Protocol 4.1.

-

Immediately begin monitoring the absorbance of the solution over time at the following wavelengths:

-

Since the degradation of 5-HIU is complete in approximately 44 minutes, any changes in absorbance at 257 nm after this time point can be attributed exclusively to the spontaneous degradation of OHCU.[9]

-

The rate constants for the degradation of 5-HIU and OHCU can be determined by fitting the absorbance data to a first-order decay model.

HPLC Analysis of Degradation Products

High-performance liquid chromatography (HPLC) can be employed for the separation and quantification of uric acid, 5-HIU, OHCU, and allantoin.

Instrumentation and Conditions (Example):

-

Column: A reverse-phase C18 column or a hydrophilic interaction chromatography (HILIC) column is suitable for separating these polar compounds.

-

Mobile Phase: A buffered aqueous mobile phase, often with a small percentage of organic modifier like acetonitrile, is typically used. The specific composition will depend on the column and the desired separation.

-

Detection: UV detection is commonly used. The optimal wavelength for detection will vary for each compound.

-

Standard Preparation: Prepare standard solutions of uric acid and allantoin of known concentrations to generate calibration curves for quantification. Due to their instability, standards for 5-HIU and OHCU are not commercially available and their quantification relies on methods such as NMR or by assuming 100% conversion from a known starting concentration of uric acid.

Note: The development of a robust HPLC method for the simultaneous analysis of these four compounds can be challenging due to their similar polarities and the instability of 5-HIU and OHCU. Method development will likely require careful optimization of the column, mobile phase composition, pH, and flow rate.

Logical Relationships in the Uric Acid Degradation Pathway

The degradation of uric acid involves a complex interplay of enzymatic and spontaneous reactions, with key branch points leading to different stereoisomers of the final product, allantoin.

Figure 3: Enzymatic vs. spontaneous degradation of 5-HIU.

Conclusion

The spontaneous degradation of this compound to allantoin is a fundamental chemical process with significant implications for research in purine metabolism, oxidative stress, and drug development. This technical guide has provided a comprehensive overview of the reaction pathway, available kinetic data, and detailed experimental protocols for studying this transformation. The provided diagrams offer a clear visualization of the chemical and logical relationships involved. A deeper understanding of the factors influencing the stability of 5-HIU, particularly the effects of pH and temperature, will be critical for future advancements in this field. The methodologies and data presented herein serve as a valuable resource for scientists and researchers investigating the intricate pathways of uric acid degradation.

References

- 1. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylase - Wikipedia [en.wikipedia.org]

- 3. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8309078B2 - Method for conversion of uric acid to allantoin and related enzymes - Google Patents [patents.google.com]

- 5. Identification of the True Product of the Urate Oxidase Reaction | Semantic Scholar [semanticscholar.org]

- 6. Urate to allantoin, specifically (S)-allantoin | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. EP1948793B1 - Method for conversion of uric acid to allantoin and related enzymes - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

role of 5-Hydroxyisourate in antioxidant mechanisms of urate

An In-depth Technical Guide on the Role of 5-Hydroxyisourate in the Antioxidant Mechanisms of Urate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uric acid (urate at physiological pH) is the final product of purine metabolism in humans and higher primates, circulating in high concentrations in the plasma. It has long been recognized for its paradoxical nature, exhibiting both pro-oxidant and antioxidant properties depending on its chemical environment.[1][2] A major component of its antioxidant function involves its own oxidation into intermediate products. This technical guide provides a detailed examination of the formation and role of this compound (5-HIU), the initial product of urate oxidation, in the context of antioxidant mechanisms. We will explore the pathways of its formation, its subsequent degradation, and the experimental methodologies used to study these processes, presenting quantitative data and visual workflows to support researchers in this field.

The Antioxidant Role of Urate

Urate is one of the most significant antioxidants in human plasma, contributing up to 60% of the total antioxidant capacity.[3][4] Its protective effects are attributed to its ability to scavenge a variety of reactive oxygen species (ROS), including singlet oxygen, peroxyl radicals, and hydroxyl radicals.[1][5] This scavenging activity protects cells and tissues from oxidative damage, a process implicated in aging and numerous diseases.[5][6] The loss of the urate oxidase (Uricase) enzyme during hominoid evolution, which leads to higher urate levels in humans, is hypothesized to have conferred an evolutionary advantage by enhancing antioxidant defenses.[5][7]

However, this antioxidant function is not without its complexities. The very reactions that neutralize oxidants result in the degradation of urate itself, and in certain intracellular environments, urate can act as a pro-oxidant, contributing to oxidative stress.[1][8] Understanding the products of urate oxidation is therefore critical to fully elucidating its biological role.

Formation of this compound (5-HIU)

The antioxidant action of urate culminates in its oxidation. The primary and immediate product of this two-electron oxidation is this compound (5-HIU), an unstable intermediate.[9][10]

Enzymatic Oxidation

In most mammals, but not humans, the enzyme urate oxidase (Uricase, EC 1.7.3.3) catalyzes the oxidation of uric acid in the presence of oxygen and water.[7][11] This reaction produces 5-HIU and hydrogen peroxide (H₂O₂).[11][12]

-

Reaction: Uric acid + O₂ + H₂O → this compound + H₂O₂[7]

Non-Enzymatic Oxidation

In humans, where urate oxidase is absent, 5-HIU is formed through the non-enzymatic reaction of urate with various biological oxidants and reactive oxygen species (ROS).[3][13] This is the core of urate's function as a "sacrificial" antioxidant; it neutralizes harmful oxidants by being consumed in the reaction.

The Role of 5-HIU in the Antioxidant Mechanism

Current evidence indicates that the primary antioxidant benefit stems from the initial reaction of urate with an oxidant, rather than from 5-HIU itself. The formation of 5-HIU is the result of urate performing its antioxidant duty by donating an electron to neutralize a harmful radical.[2] 5-HIU is a transient and unstable intermediate in the degradation pathway.[10][12]

The overall process can be summarized as a protective cascade:

-

A reactive oxygen species (e.g., •OH, ROO•) poses a threat of cellular damage.

-

Urate, present in high physiological concentrations, intercepts and reacts with the ROS.

-

Urate is oxidized, forming the unstable intermediate 5-HIU.

-

The harmful ROS is neutralized, preventing it from damaging more critical biomolecules like lipids, proteins, or DNA.

Following its formation, 5-HIU is rapidly converted to more stable products.

Degradation of 5-HIU to Allantoin

5-HIU is a short-lived molecule that quickly degrades to allantoin. This degradation can occur via two routes:

-

Spontaneous Decomposition: In aqueous solution, 5-HIU spontaneously hydrolyzes and decarboxylates to form a racemic mixture of allantoin.[7]

-

Enzymatic Degradation: In organisms possessing the complete uricolytic pathway, the conversion is a rapid, two-step enzymatic process. First, HIU hydrolase converts 5-HIU to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). Subsequently, OHCU decarboxylase converts OHCU into S-(+)-allantoin.[14][15]

This complete enzymatic pathway is far more rapid than the spontaneous degradation.[14] The ultimate formation of allantoin, a much more soluble and metabolically inert compound, concludes the detoxification process initiated by urate.

Quantitative Data

Table 1: Antioxidant Capacity of Urate

| Parameter | Value | Reference(s) |

| Contribution to Plasma Antioxidant Capacity | ~60% | [3][4] |

| Correlation with FRAP (Ferric Reducing Ability of Plasma) | R = 0.514 (p < 0.001) | [16] |

| Correlation with CAT (Catalase) Activity | R = 0.313 (p = 0.002) | [16] |

| Physiological Concentration in Human Plasma | ~300 µM | [5] |

Table 2: Properties of Urate Oxidase Catalysis

| Parameter | Value | Condition | Reference(s) |

| Optimal pH | 8.0 - 10.0 | Varies by source organism | [12][17] |

| Optimal Temperature | ~30 °C | Deinococcus radiodurans Urate Oxidase | [12][17] |

| Substrate | Urate (dianion form) | High pH solution | [10][12] |

| Products | This compound, H₂O₂ | [11][12] |

Experimental Protocols

Protocol for Urate Oxidase Activity Assay (Spectrophotometric Method)

This method is based on the principle that uric acid has a strong absorbance at 293 nm, while its oxidation products (5-HIU and allantoin) have significantly lower absorbance at this wavelength. The rate of decrease in absorbance is proportional to the enzyme's activity.

Materials:

-

Spectrophotometer capable of reading at 293 nm

-

Quartz cuvettes

-

Uric acid stock solution (e.g., 10 mM in 0.1 M borate buffer, pH 8.5)

-

Reaction Buffer (e.g., 0.1 M borate buffer, pH 8.5-9.0)

-

Urate oxidase enzyme solution

-

Purified water

Procedure:

-

Reaction Mixture Preparation: In a 1 mL cuvette, combine the reaction buffer and uric acid solution to a final concentration of approximately 50-150 µM uric acid.

-

Blank Measurement: Use the reaction mixture without the enzyme to zero the spectrophotometer at 293 nm.

-

Initiate Reaction: Add a small, predetermined volume of the urate oxidase enzyme solution to the cuvette. Mix quickly by gentle inversion.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 293 nm over a period of 3-5 minutes, taking readings every 15-30 seconds.

-

Calculation of Activity: Calculate the rate of change in absorbance per minute (ΔAbs/min). Use the molar extinction coefficient of uric acid (ε = 12,300 M⁻¹cm⁻¹) to convert this rate into the amount of uric acid consumed per minute.[11]

Note on Interference: The intermediate product 5-HIU has a molar absorption coefficient at 292 nm that is approximately 50% of uric acid's.[18] This can lead to an underestimation of enzyme activity. For highly precise measurements, the addition of HIU hydrolase to rapidly convert 5-HIU to non-absorbing products can be considered, though this complicates the assay.[18]

Protocol for HPLC Analysis of Urate and Metabolites

High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is a robust method for the simultaneous separation and quantification of uric acid, 5-HIU, and allantoin.

Instrumentation & Columns:

-

HPLC system with a binary pump, autosampler, and PDA or UV detector.

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3-5 µm particle size).

Reagents:

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate or phosphate buffer, pH adjusted).

-

Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

-

Standards: High-purity uric acid, allantoin. (Note: 5-HIU is unstable and not commercially available as a standard; its presence is often inferred by the appearance of a transient peak that converts to allantoin).

Procedure:

-

Sample Preparation: Plasma, serum, or tissue homogenate samples should be deproteinized, typically by adding a cold organic solvent like acetonitrile or perchloric acid, followed by centrifugation.

-

Chromatographic Conditions:

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection Wavelength: 293 nm for uric acid, and a lower wavelength (e.g., 210-220 nm) for allantoin, which lacks a strong chromophore. A PDA detector is ideal for monitoring multiple wavelengths.

-

Injection Volume: 10-20 µL.

-

Gradient Elution: A typical gradient might start with a high percentage of aqueous buffer (e.g., 95-100% Mobile Phase A) and gradually increase the percentage of organic solvent (Mobile Phase B) to elute the compounds based on their polarity.

-

-

Quantification: Create a standard curve by injecting known concentrations of uric acid and allantoin. Identify peaks in the sample chromatograms by comparing their retention times to the standards. Quantify by comparing the peak area of the analyte to the standard curve.[19]

Table 3: Example HPLC Parameters for Purine Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (150 x 4.6 mm, 3 µm) |

| Mobile Phase A | 10 mM ammonium acetate, 2 mM tetrabutylammonium phosphate, pH 5.0 |

| Mobile Phase B | 10 mM ammonium phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0 |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA), 254 nm for general purines |

| Method | Stepped Gradient Elution |

| (Parameters adapted from a general purine analysis method for illustrative purposes)[19] |

Mandatory Visualizations

Diagram 1: Urate Oxidation and Degradation Pathway

Caption: The pathway of uric acid oxidation to 5-HIU and its subsequent degradation to allantoin.

Diagram 2: Experimental Workflow for Spectrophotometric Urate Oxidase Assay

References

- 1. URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. biomed.cas.cz [biomed.cas.cz]

- 4. mdpi.com [mdpi.com]

- 5. Uric acid provides an antioxidant defense in humans against oxidant- and radical-caused aging and cancer: a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Towards the physiological function of uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urate oxidase - Wikipedia [en.wikipedia.org]

- 8. Uric Acid Puzzle: Dual Role as Anti-oxidantand Pro-oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Intrinsic reactivity of uric acid with dioxygen: Towards the elucidation of the catalytic mechanism of urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Elucidation of a Urate Oxidase from Deinococcus radiodurans for Hyperuricemia and Gout Therapy [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural and kinetic insights into the mechanism of this compound hydrolase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Item - Correlations between uric acid and antioxidant/oxidant parameters. - Public Library of Science - Figshare [plos.figshare.com]

- 17. Molecular Elucidation of a Urate Oxidase from Deinococcus radiodurans for Hyperuricemia and Gout Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN107515265A - A kind of assay method of urate oxidase activity - Google Patents [patents.google.com]

- 19. cores.emory.edu [cores.emory.edu]

A Historical Perspective on 5-Hydroxyisourate Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyisourate (5-HIU) is a pivotal yet transient intermediate in the purine degradation pathway, representing a critical juncture in the metabolic fate of uric acid in most species. Historically, the study of 5-HIU has been instrumental in elucidating the enzymatic cascade that governs uric acid catabolism, a pathway notably absent in humans and higher primates. This technical guide provides a comprehensive historical perspective on 5-HIU research, detailing the key discoveries, experimental methodologies, and quantitative data that have shaped our understanding of this important metabolite. For drug development professionals, an understanding of this pathway is crucial, particularly in the context of therapies involving recombinant urate oxidase.

The Uric Acid Degradation Pathway: A Central Role for this compound